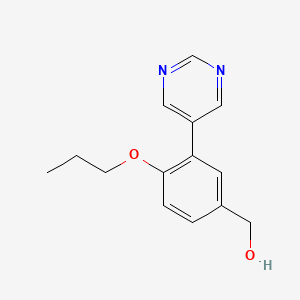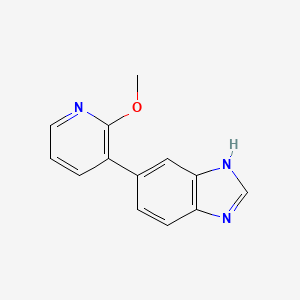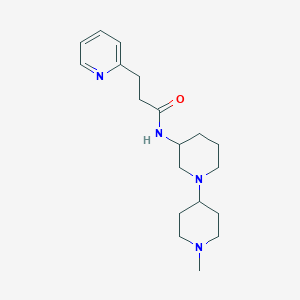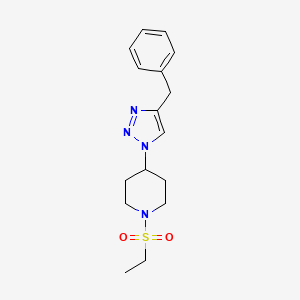![molecular formula C16H19ClN2O2 B3816467 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-butenamide](/img/structure/B3816467.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-butenamide
Übersicht
Beschreibung
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-butenamide, commonly known as JNJ-5207852, is a small molecule inhibitor that selectively targets the transcription factor c-Jun. It was first synthesized in 2004 by Johnson & Johnson Pharmaceutical Research and Development, LLC. Since then, this compound has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
JNJ-5207852 selectively targets c-Jun, a transcription factor that regulates gene expression in response to various stimuli. c-Jun plays a critical role in cell proliferation, survival, and differentiation. JNJ-5207852 binds to the DNA-binding domain of c-Jun and prevents its interaction with DNA, thereby inhibiting the transcriptional activity of c-Jun. This leads to the downregulation of genes that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
JNJ-5207852 has been shown to have significant biochemical and physiological effects in various disease models. In cancer cells, JNJ-5207852 inhibits cell proliferation and induces cell death by suppressing the transcriptional activity of c-Jun. In neurodegenerative diseases, JNJ-5207852 protects neurons from oxidative stress-induced cell death by upregulating the expression of antioxidant enzymes. In inflammatory diseases, JNJ-5207852 reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
JNJ-5207852 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It selectively targets c-Jun, which makes it a useful tool for studying the role of c-Jun in various biological processes. However, JNJ-5207852 has some limitations as well. It has low solubility in water, which can limit its bioavailability in vivo. Moreover, it has not been extensively studied for its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
JNJ-5207852 has several potential future directions. It can be further developed as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Moreover, it can be used as a tool for studying the role of c-Jun in various biological processes. Further studies are needed to understand the pharmacokinetic and pharmacodynamic properties of JNJ-5207852 and to optimize its therapeutic potential. In conclusion, JNJ-5207852 is a promising small molecule inhibitor that has potential applications in various disease models.
Wissenschaftliche Forschungsanwendungen
JNJ-5207852 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Studies have shown that JNJ-5207852 can inhibit the growth of cancer cells by targeting c-Jun, a transcription factor that plays a critical role in cell proliferation and survival. Moreover, JNJ-5207852 has been shown to protect neurons from oxidative stress-induced cell death and reduce inflammation in animal models of neurodegenerative diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]but-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-2-4-15(20)18-14-10-16(21)19(11-14)8-7-12-5-3-6-13(17)9-12/h2-3,5-6,9,14H,1,4,7-8,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNVQFOLKFEVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-butenamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![((2S,4R)-4-(dimethylamino)-1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-2-yl)methanol](/img/structure/B3816390.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B3816393.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3816395.png)

![[3-(1-methyl-1H-pyrazol-4-yl)-4-propoxyphenyl]methanol](/img/structure/B3816414.png)

![(3S*,4S*)-4-(2-naphthyl)-1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol](/img/structure/B3816425.png)
![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3816432.png)
![2-ethyl-N-[2-furyl(phenyl)methyl]pyrimidine-5-carboxamide](/img/structure/B3816438.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3816439.png)

![1-(2-methoxyethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B3816442.png)

![8-[3-(cyclopentyloxy)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3816452.png)